4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline

Catalog No.
S13039483
CAS No.
151986-01-5
M.F
C21H15N5O2S
M. Wt
401.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-dip...

CAS Number

151986-01-5

Product Name

4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline

IUPAC Name

4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline

Molecular Formula

C21H15N5O2S

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C21H15N5O2S/c27-26(28)20-15-22-21(29-20)24-23-16-11-13-19(14-12-16)25(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H

InChI Key

SDVBAFZZRLXCBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N=NC4=NC=C(S4)[N+](=O)[O-]

4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline is a complex organic compound characterized by its unique structural features. It consists of a diphenylamine backbone with a diazenyl group and a nitrothiazole moiety. The presence of the nitro group on the thiazole ring enhances its chemical reactivity and potential biological activity, making it a subject of interest in various scientific fields. The molecular formula for this compound is C18H17N5O2SC_{18}H_{17}N_{5}O_{2}S, and its molecular weight is approximately 367.4g/mol367.4\,g/mol .

  • Oxidation: The nitro group can be reduced to form an amino group under certain conditions.
  • Reduction: The compound can be reduced to generate various derivatives.
  • Substitution Reactions: Due to the presence of aromatic rings, it can participate in electrophilic and nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride and lithium aluminum hydride for reduction, and halogens or alkylating agents for substitution .

The biological activity of 4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline is primarily attributed to its interaction with various molecular targets. Research suggests that the nitrothiazole moiety may inhibit specific enzymes or proteins, potentially leading to therapeutic effects. The diazenyl group can form covalent bonds with nucleophilic sites in biomolecules, which may result in diverse biological effects, including antimicrobial and anticancer activities .

The synthesis of 4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline typically involves several steps:

  • Formation of Nitrothiazole Moiety: Nitration of thiazole introduces the nitro group.
  • Diazotization: The nitrothiazole undergoes diazotization to form a diazonium salt.
  • Coupling Reaction: This diazonium salt is then coupled with N,N-diphenylaniline to yield the final product.

Industrial methods may utilize continuous flow reactors to enhance efficiency and scalability .

4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline is utilized in various research applications due to its unique properties. It has potential uses in:

  • Pharmaceutical Development: Investigated for its antimicrobial and anticancer properties.
  • Chemical Research: Studied for its reactivity and interaction with biological molecules.

Its distinctive structure allows it to serve as a valuable tool in medicinal chemistry and drug discovery .

Interaction studies have shown that this compound can affect various signaling pathways within cells. Its ability to form covalent bonds may lead to the inhibition of specific enzymes involved in critical biological processes. Molecular docking studies suggest that it interacts with targets relevant to cancer therapy and infectious diseases .

Several compounds share structural similarities with 4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline:

Compound NameStructural FeaturesUnique Properties
N-Ethyl-N-[4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]anilineLacks diphenylamine structureSimpler analog
5-NitrothiazoleContains only thiazole and nitro groupsLess complex
N,N-DiphenylanilineBasic structure without diazenyl or nitro groupsNo additional reactivity

The uniqueness of 4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline lies in its combination of both the nitrothiazole and diazenyl groups, which contribute distinct chemical and biological properties that are not found in simpler analogs .

XLogP3

6.5

Hydrogen Bond Acceptor Count

7

Exact Mass

401.09464591 g/mol

Monoisotopic Mass

401.09464591 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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